N-(4-Chlorophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide
Description
Properties
Molecular Formula |
C16H13ClN4O2S |
|---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H13ClN4O2S/c17-10-5-7-11(8-6-10)18-14(23)9-24-16-19-15(20-21-16)12-3-1-2-4-13(12)22/h1-8,22H,9H2,(H,18,23)(H,19,20,21) |
InChI Key |
UBCPBNSXHPFLHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)SCC(=O)NC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(2-Hydroxyphenyl)-1H-1,2,4-triazole-5-thiol
The triazole-thiol precursor is synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol from recent literature involves:
-
Thiosemicarbazide Formation :
-
Cyclization to Triazole-Thiol :
Thioether Bond Formation
The triazole-thiol undergoes S-alkylation with 2-chloroacetamide derivatives to establish the thioether linkage. Key steps include:
-
Reacting 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thiol with N-(4-chlorophenyl)-2-chloroacetamide in dimethylformamide (DMF) using triethylamine (TEA) as a base.
-
Critical Reaction Metrics :
Parameter Value Solvent DMF Base Triethylamine Temperature 60°C Reaction Time 12–18 h Yield 65–72%
One-Pot Synthesis Strategy
Recent advancements have consolidated synthesis into a single reactor to minimize intermediate isolation:
-
Concurrent Cyclization and Alkylation :
-
Combining thiosemicarbazide, chloroacetamide, and base in ethanol under reflux enables sequential cyclization and S-alkylation.
-
Performance Metrics :
Parameter Value Solvent Ethanol Catalyst K2CO3 Temperature Reflux Reaction Time 8–10 h Yield 58–63%
-
-
Advantages and Limitations :
Reaction Condition Optimization
Solvent Systems
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 72 | 98 |
| Ethanol | 24.3 | 63 | 95 |
| Acetonitrile | 37.5 | 68 | 97 |
Temperature Effects
Elevated temperatures accelerate reaction kinetics but may promote degradation:
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 25 | 24 | 45 |
| 60 | 12 | 65 |
| 80 | 8 | 58 |
Purification and Characterization
Recrystallization Protocols
Final products are purified via solvent recrystallization:
| Solvent Combination | Purity (%) | Crystal Morphology |
|---|---|---|
| Ethanol/Water (1:1) | 98 | Needle-like |
| DMF/Ethanol (1:2) | 97 | Prismatic |
Spectroscopic Validation
-
FT-IR Analysis :
-
1H-NMR (400 MHz, CDCl3) :
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot studies demonstrate enhanced efficiency in flow reactors:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Space-Time Yield (g/L·h) | 12 | 38 |
| Purity (%) | 97 | 99 |
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(4-Chlorophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide exhibits promising antimicrobial properties.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-negative bacteria like Escherichia coli.
Anticancer Activity
This compound has been investigated for its anticancer properties, showing effectiveness against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In vitro studies assessed the cytotoxic effects on human cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-431 | 1.98 |
| Compound B | HT29 | 1.61 |
| This compound | MCF7 | 1.75 |
The IC50 values indicate that this compound is a promising candidate for further development as an anticancer agent, particularly against breast cancer cell lines.
Synthesis and Characterization
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : Utilizing appropriate precursors and reaction conditions.
- Thioether Formation : Introducing the thioether group through nucleophilic substitution.
- Acetamide Bond Formation : Reacting the triazole derivative with acetic anhydride under controlled conditions.
Pharmacokinetics
Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion of this compound. Preliminary studies suggest favorable solubility in DMSO and potential for oral bioavailability.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and hydroxyphenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Compounds Compared:
N-{4-[1-(4-Chlorophenyl)-3-{N′-[5-Fluoro-2-oxoindolin-3-ylidene]hydrazinecarbonyl}-1H-1,2,4-triazol-5-yl]phenyl}acetamide (11h) Structure: Similar triazole core but substituted with a 5-fluoroindolinone moiety. Properties: Melting point >300°C; yield 38.9% . Differentiation: The fluorinated indolinone group may enhance binding to kinase targets like VEGFR-2 compared to the hydroxyl group in the target compound .
N′-Substituted-2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazides (5p–5s)
- Structure: Thiophene-methyl substituents instead of hydroxyphenyl.
- Properties: Lower melting points (101–160°C); higher yields (67–74%) .
- Differentiation: Thiophene groups improve solubility but reduce thermal stability compared to the hydroxyphenyl group .
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide (919429-99-5) Structure: Thiazole ring replaces the hydroxyphenyl group. Properties: Molecular formula C₁₃H₁₀ClN₅OS₂; likely moderate solubility due to thiazole .
Biological Activity
N-(4-Chlorophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by various studies and data.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure features a triazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 360.82 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. For instance, derivatives with similar structures have shown promising results against various cancer cell lines.
- Cell Line Studies : In vitro studies demonstrated that compounds related to this compound exhibited significant cytotoxicity against cancer cell lines such as HCT-116 and HeLa. The IC50 values for these compounds ranged from 0.69 μM to 11 μM, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .
2. Anti-inflammatory Activity
Compounds with the triazole structure have also been investigated for their anti-inflammatory properties.
- Mechanism of Action : Studies reveal that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS). The inhibition of nitric oxide (NO) and reactive oxygen species (ROS) production was also noted .
- Selectivity : A derivative with a similar structure exhibited high selectivity for COX-2 inhibition (IC50 = 2.6 μM), demonstrating its potential as an anti-inflammatory agent with reduced side effects compared to non-selective inhibitors .
3. Antimicrobial Activity
The antimicrobial properties of triazole derivatives are well-documented, with several studies indicating their effectiveness against various bacterial strains.
- In Vitro Testing : Compounds similar to this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MICs) for these compounds were comparable to those of established antibiotics.
Case Study 1: Anticancer Efficacy
A study focused on a series of synthesized triazole derivatives revealed that specific modifications in their structure could enhance their anticancer efficacy. The study utilized molecular docking techniques alongside in vitro assays to demonstrate that certain derivatives significantly inhibited tumor growth in HCT-116 cells .
Case Study 2: Anti-inflammatory Mechanism
In another study assessing the anti-inflammatory properties of triazole compounds, researchers found that specific derivatives effectively reduced LPS-induced inflammation in macrophages. The study quantified the reduction in TNF-α levels and highlighted the potential pathways involved in mediating these effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-chlorophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide, and how are intermediates optimized for yield?
- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the triazole core via cyclization of thiosemicarbazide derivatives. The acetamide moiety is introduced via nucleophilic substitution or coupling reactions. Key intermediates, such as 2-hydroxyphenyl-substituted triazoles, require pH control (6.5–7.5) and temperatures of 60–80°C to stabilize reactive thiol groups. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-DMF mixtures .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?
- Methodology : Structural confirmation relies on NMR (1H and 13C for aromatic protons and acetamide linkages), FT-IR (to confirm thioether bonds at ~650 cm⁻¹ and hydroxyl groups at ~3400 cm⁻¹), and mass spectrometry (HRMS for molecular ion validation). X-ray crystallography is used to resolve steric effects in the triazole ring and assess hydrogen-bonding networks .
Q. What preliminary biological assays are recommended to evaluate its antimicrobial potential?
- Methodology : Initial screening includes agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values determined via broth microdilution. Fungal activity is tested against C. albicans. Positive controls (e.g., fluconazole) and solvent controls (DMSO <1% v/v) are critical to validate results .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Methodology : Systematically modify substituents on the triazole (e.g., replacing 2-hydroxyphenyl with pyridinyl) and the chlorophenyl group (e.g., introducing electron-withdrawing groups). Test derivatives in parallel using high-throughput screening (HTS) against enzyme targets (e.g., fungal CYP51 or bacterial DHFR). QSAR models can prioritize substituents based on logP, polar surface area, and steric parameters .
Q. What computational strategies are effective in predicting binding modes with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Validate with MD simulations (GROMACS) to assess binding stability over 50–100 ns. Key interactions include hydrogen bonds with the triazole’s N2 atom and hydrophobic contacts with the chlorophenyl group .
Q. How can contradictory data in solubility and bioavailability be resolved?
- Methodology : Use HPLC-UV to measure solubility in biorelevant media (FaSSIF/FeSSIF). If discrepancies arise, verify compound purity via DSC (thermal decomposition profile) and LC-MS. For bioavailability, employ Caco-2 cell monolayers to assess permeability and identify efflux transporter involvement (e.g., P-gp inhibition assays) .
Q. What strategies optimize pharmacokinetic properties without compromising activity?
- Methodology :
- Solubility : Introduce PEGylated prodrugs or co-crystallize with cyclodextrins.
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Block susceptible sites (e.g., hydroxyl groups) with methyl or acetyl protecting groups.
- Half-life : Conduct PK/PD modeling to correlate dose adjustments with AUC/MIC ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
